4-((1S)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol
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Overview
Description
4-((1S)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol is a compound that features a trifluoromethyl group attached to a phenol ring, along with an amino and hydroxypropyl group. This unique structure imparts specific chemical properties and reactivity, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl phenyl sulfone under visible light irradiation . The reaction conditions often require the formation of electron donor-acceptor complexes and single electron transfer reactions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow strategies to ensure efficient and scalable synthesis. The use of trifluoromethylating agents and optimized reaction conditions are crucial for achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-((1S)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the amino group can produce primary amines .
Scientific Research Applications
4-((1S)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 4-((1S)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the amino and hydroxypropyl groups can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of the target molecules and pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Lacks the amino and hydroxypropyl groups, making it less versatile in biological applications.
Trifluoromethyl phenyl sulfone: Used primarily as a trifluoromethylating agent, with different reactivity and applications.
Trifluoromethyl triflate: Another trifluoromethylating agent with distinct synthetic applications.
Uniqueness
4-((1S)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol is unique due to the combination of the trifluoromethyl group with the amino and hydroxypropyl groups. This combination imparts specific chemical properties and reactivity, making it valuable in a wide range of scientific and industrial applications .
Properties
Molecular Formula |
C10H12F3NO2 |
---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
4-[(1S)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C10H12F3NO2/c11-10(12,13)8-5-6(16)1-2-7(8)9(14)3-4-15/h1-2,5,9,15-16H,3-4,14H2/t9-/m0/s1 |
InChI Key |
MVIFDLKYFGUSNZ-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)[C@H](CCO)N |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)C(CCO)N |
Origin of Product |
United States |
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